molecular formula C6H10O3 B105812 2-Methyltetrahydrofuran-2-carboxylic acid CAS No. 61449-65-8

2-Methyltetrahydrofuran-2-carboxylic acid

Cat. No.: B105812
CAS No.: 61449-65-8
M. Wt: 130.14 g/mol
InChI Key: WMQAQMYIZDJCDJ-UHFFFAOYSA-N
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Scientific Research Applications

2-Methyltetrahydrofuran-2-carboxylic acid has several applications in scientific research:

Safety and Hazards

2-Methyltetrahydrofuran is highly flammable and harmful if swallowed . It causes skin irritation and serious eye damage . It may form explosive peroxides .

Future Directions

There is a continuous interest in the synthetic community operating at academic and industrial levels towards 2-Methyltetrahydrofuran . The use of non-toxic, inexpensive Earth-abundant 3d metal catalysts as well as alternative energy sources are particularly attractive for environmentally benign transformations . The conversion of lignocellulosic biomass to levulinic acid is also a promising area of research .

Mechanism of Action

Target of Action

2-Methyltetrahydrofuran-2-carboxylic acid (2-MTHF-COOH) is a derivative of 2-Methyltetrahydrofuran (2-MTHF), which is a vital sugar-derived platform chemical It’s known that 2-mthf and its derivatives have been introduced into compounds with pharmaceutical applications .

Mode of Action

It’s known that 2-mthf and its derivatives interact with their targets through chemical reactions, often serving as solvents or reagents in these processes . The specific interactions would depend on the nature of the target and the reaction conditions.

Biochemical Pathways

It’s known that 2-mthf can be derived from biomass resources such as levulinic acid . This suggests that the compound may play a role in the biochemical pathways related to biomass conversion and furan-based chemical synthesis .

Pharmacokinetics

2-MTHF is known for its high boiling point and low melting point, which allows it to be used in a wide range of temperatures

Result of Action

It’s known that 2-mthf and its derivatives have been used in the synthesis of various pharmaceutical compounds . Therefore, the results of 2-MTHF-COOH’s action would likely depend on the specific reactions it’s involved in and the targets it interacts with.

Action Environment

The action of 2-MTHF-COOH can be influenced by various environmental factors. For instance, 2-MTHF is known to form a glassy solid at low temperatures, making it a useful solvent for spectroscopic studies at temperatures as low as -196°C . Additionally, 2-MTHF is more stable and less volatile than other furan-based compounds, making it suitable for use as a motor fuel . These properties suggest that the action, efficacy, and stability of 2-MTHF-COOH could also be influenced by environmental factors such as temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyltetrahydrofuran-2-carboxylic acid can be synthesized through various methods. One common method involves the catalytic hydrogenation of furfural, which is derived from the acid-catalyzed digestion of pentosan sugars in biomass . The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of furfural obtained from renewable biomass sources such as corncobs or bagasse . This process is environmentally friendly and aligns with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Methyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

2-methyloxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQAQMYIZDJCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390378
Record name 2-methyltetrahydrofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61449-65-8
Record name 2-methyltetrahydrofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloxolane-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N,N-diisopropylamine (15 ml, 106 mmol) in THF (40 ml) at 0° C. was added n-BuLi (99 mmol, 1.6 M/Hex). After stirring the mixture for 30 min. DMPU (12 ml, 99 mmol) and tetrahydro-2-furoic acid (4.2 ml, 44 mmol) were added at 0° C. After 1 hr at 0° C., iodomethane (5.4 ml, 88 mmol) was added and the reaction mixture was allowed to warm to room temperature. After stirring overnight, the reaction mixture was partitioned between ethyl acetate and 1N HCl. The aqueous layer was extracted with ethyl acetate (2×500 ml) and chloroform (500 ml). The extracts were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by silica gel chromatography with methylene chloride/methanol/acetic acid=97:3:0.5 to afford the desired product as an oil (2.5 g).
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Synthesis routes and methods II

Procedure details

The major batch obtained above (88 g) was dissolved in 240 mL hot (60-65° C.) ethanol and cooled to room temperature gradually. After 24 h, no crystals had formed. Crystallization was induced by gradual and careful cooling to 8° C. when fine needles began to form. This mixture, after filtration over sintered glass and washing with cold acetone (−60° C.), provided 10 g of a free-flowing salt. The filtrate obtained was put on the rotovap until crystal began to form in the flask. It was then allowed to crystallize at 6° C. This provided 3 g more of the salt. The filtrate was again placed on the rotovap but more ethanol was removed (so that more crystals were formed in the flask) before recrystallizing the mixture at 4-5° C. This was repeated and together obtained 30 g more of the salt after filtration and washing as described above. A total of 43 g of salt was obtained from the first recrystallization. This material was dissolved in 120 mL of hot ethanol and left standing at for 48 hr at room temperature. This provided very few needles. The flask was cooled slowly to 4° C. to induce more recrystallization. This mixture containing fine needles was filtered over sintered glass and washed with cold acetone (−60° C.). More needles formed in the filtrate after addition of the acetone. This was also collected over sintered glass and washed with cold acetone. The process was repeated until no more solid came out from the filtrate. The clear filtrate was put on the rotovap and solvents were removed until cloudiness formed in the flask. This was then cooled to 4° C. to coax out more crystals which was collected as described before. This process of crystallization was repeated until crystallization ceased. A total of 33 g of material was obtained from the second crystallization. This material was subjected to 85 mL of hot ethanol and recrystallized again. This time, a substantial amount of needles came out above room temperature. This was collected and the filtrate treated as described before for the previous recrystallizations to provide 29.8 g of a free-flowing material after the third recrystallization. This white powder was dissolved in 78 mL of hot ethanol for the fourth recrystallization. This time, needles came out at room temperature. The fine needles (15 g) were harvested and the filtrate treated as previously described, to provide a total of 27.6 g of a white powder after pumping. The needles were crushed before pumping as they had a tendency to impregnate ethanol. 40 mg of this material was treated with 0.5 mL of a 3.85 M ethyl acetate solution of hydrogen chloride (g) to liberate the acid. The amine salt was removed by trituration with ether followed by filtration over sintered glass. The acid thus obtained had the following optical activity: [α]20D=−9.49 (c=0.78, MeOH), [α]20578=−10.38 (c=0.78, MeOH). For use in subsequent reactions, the 2(R)-methyl tetrahydrofuran-2-carboxylic acid was liberated from the salt using a solution of hydrogen chloride(g) in ethyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrahydrofuran-2-carboxylic acid
Reactant of Route 2
2-Methyltetrahydrofuran-2-carboxylic acid
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2-Methyltetrahydrofuran-2-carboxylic acid
Reactant of Route 4
2-Methyltetrahydrofuran-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methyltetrahydrofuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Methyltetrahydrofuran-2-carboxylic acid

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